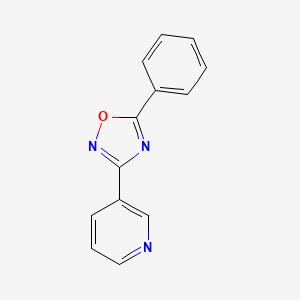

3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine often involves the formation of 1,2,4-oxadiazole rings, which can be achieved through several synthetic routes, including cyclization reactions involving amidoximes and carboxylic acids or their derivatives. For instance, the synthesis of 2,5-Bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole involved the formation of one-dimensional chains via intermolecular π-π interactions, demonstrating the compound's ability to form complex structures through its synthetic process (Hou et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds often features a central oxadiazole ring flanked by various aromatic systems like phenyl and pyridine rings. These structures exhibit significant π-π interactions and can form polymorphic structures due to a balance of weak intermolecular interactions, as seen in studies of polymorphic structures of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones (Shishkina et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 1,2,4-oxadiazole derivatives can include nucleophilic substitutions, given the electron-deficient nature of the oxadiazole ring. The reactivity can be influenced by substituents on the phenyl and pyridine rings, leading to a variety of potential reactions and products. The study of compounds like 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, synthesized under specific conditions, sheds light on the reactivity and potential chemical transformations of these molecules (Ershov et al., 2023).

Aplicaciones Científicas De Investigación

Organic Light-Emitting Diodes (OLEDs)

In the realm of organic electronics, derivatives of 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine have been synthesized and utilized as electron-transporting and exciton-blocking materials for blue, green, and red phosphorescent OLEDs. The study by Shih et al. (2015) highlights the synthesis of m-terphenyl oxadiazole derivatives, showcasing their application in OLEDs which resulted in devices with reduced driving voltages, very high efficiency, and minimal efficiency roll-off. These materials, particularly PhOXD, exhibited ideal characteristics for electron-transportation in OLED devices across basic colors, achieving exceptional external quantum efficiencies (Cheng-Hung Shih et al., 2015).

Anticancer Agents

Another significant area of research involves the exploration of 1,2,4-oxadiazole derivatives as potential anticancer agents. Zhang et al. (2005) discovered novel apoptosis inducers through high-throughput screening assays, identifying compounds with activity against breast and colorectal cancer cell lines. These compounds, including derivatives of 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine, demonstrated the induction of apoptosis, highlighting their potential as anticancer agents (Han-Zhong Zhang et al., 2005).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular activities of 1,2,4-oxadiazole derivatives have also been explored. El-Azab et al. (2018) synthesized and evaluated the antimicrobial activity of compounds like 2-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine, indicating their potential as novel agents against various microbial strains. These studies provide insights into the structural factors influencing the antimicrobial efficacy of oxadiazole derivatives, offering a pathway for the development of new therapeutic agents (A. El-Azab et al., 2018).

Propiedades

IUPAC Name |

5-phenyl-3-pyridin-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c1-2-5-10(6-3-1)13-15-12(16-17-13)11-7-4-8-14-9-11/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWKXFLEESJMCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-3-(3-pyridyl)-1,2,4-oxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S*,4R*)-1-(1-benzothien-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5538872.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5538883.png)

![N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5538904.png)

![3-isopropyl-7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5538905.png)

![5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B5538910.png)

![4-cyano-2-fluoro-N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5538912.png)

![2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5538920.png)

![{3-(cyclopropylmethyl)-1-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]piperidin-3-yl}methanol](/img/structure/B5538931.png)

![1-(5-{1-[5-(methoxymethyl)-2-furoyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5538966.png)

![N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)

![2-(2-hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538973.png)